molecular formula C20H22FN5O2 B2827264 1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-79-7

1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2827264
CAS No.: 2034269-79-7
M. Wt: 383.427
InChI Key: VIBFGHMJKLUCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a cyclopropanecarbonyl group, an azetidinyl group, a triazolyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

  • Formation of the Cyclopropanecarbonyl Intermediate: : The synthesis begins with the preparation of the 4-fluorophenylcyclopropanecarbonyl intermediate. This can be achieved through a cyclopropanation reaction using a suitable fluorophenyl precursor and a cyclopropanation reagent such as diazomethane.

  • Azetidinyl Group Introduction: : The next step involves the introduction of the azetidinyl group. This can be accomplished through a nucleophilic substitution reaction, where the cyclopropanecarbonyl intermediate reacts with an azetidine derivative under basic conditions.

  • Triazolyl Group Formation: : The triazolyl group is introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of an azide-functionalized azetidinyl intermediate with an alkyne derivative.

  • Pyrrolidinone Formation: : The final step involves the formation of the pyrrolidinone moiety. This can be achieved through a cyclization reaction, where the triazolyl intermediate undergoes intramolecular cyclization under acidic or basic conditions to form the desired pyrrolidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has several scientific research applications:

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

  • Biological Studies: : It can be used as a probe to study biological pathways and mechanisms, especially those involving fluorophenyl and triazolyl groups.

  • Materials Science: : The compound’s structural features may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazolyl and pyrrolidinone moieties may contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(1H-1,2,3-triazol-4-yl)propan-2-one
  • 4-fluorophenylcyclopropanecarboxamide
  • 1-(4-fluorophenyl)-3-azetidin-2-one

Uniqueness

1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is unique due to its combination of structural features, including the fluorophenyl, cyclopropanecarbonyl, azetidinyl, triazolyl, and pyrrolidinone groups. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-[[1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c21-15-5-3-14(4-6-15)20(7-8-20)19(28)25-12-17(13-25)26-11-16(22-23-26)10-24-9-1-2-18(24)27/h3-6,11,17H,1-2,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBFGHMJKLUCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.